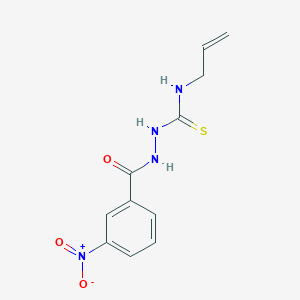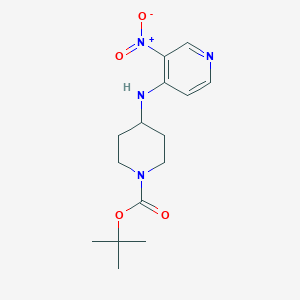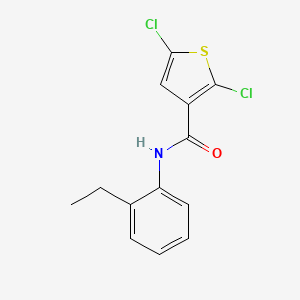
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the family of thiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has focused on synthesizing new derivatives of thiophene carboxamide for potential anticancer applications. One study described the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed inhibitory activity against several cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Molluscicidal Properties
Another area of research is the exploration of thiophene derivatives for molluscicidal properties, aiming at combating schistosomiasis by targeting the intermediate host snails. The study on thiazolo[5,4-d]pyrimidines demonstrated potential in this regard (El-bayouki & Basyouni, 1988).
Antitubercular Activity
Thiophene carboxamide derivatives have also been studied for their antitubercular properties. A notable research synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides that exhibited promising antitubercular activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity profiles (Marvadi et al., 2020).
Antibacterial and Antibiofilm Properties
The synthesis of new thiourea derivatives has shown significant anti-pathogenic activity, especially against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antinociceptive Activity
A study on the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their potential for antinociceptive activity, opening avenues for pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Mecanismo De Acción
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound might affect multiple biochemical pathways.
Result of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound might have a variety of biological effects .
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-ethylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c1-2-8-5-3-4-6-10(8)16-13(17)9-7-11(14)18-12(9)15/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJPLWFHWCFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)
![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)
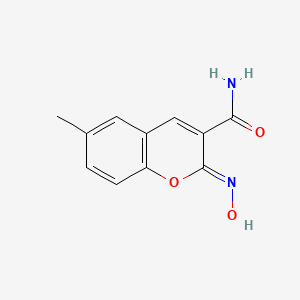
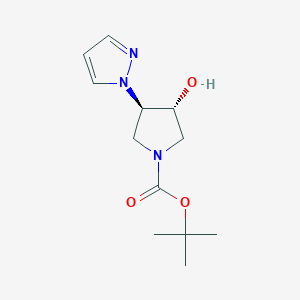
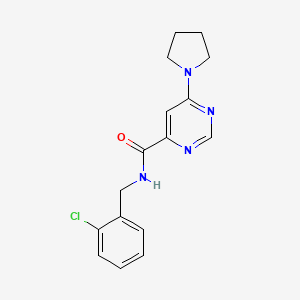
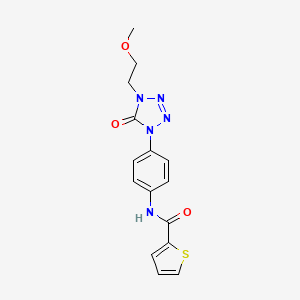
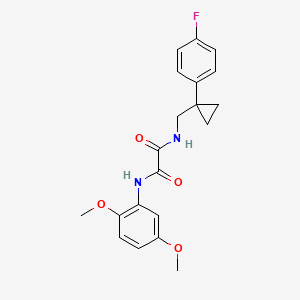
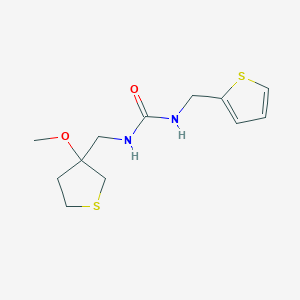

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
